molecular formula C20H27ClN2O4 B2866596 2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride CAS No. 1396849-62-9

2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2866596
CAS No.: 1396849-62-9
M. Wt: 394.9
InChI Key: YEWZKWQIWBOXQO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride is a synthetic organic compound that features a complex molecular structure It is characterized by the presence of an ethoxyphenyl group, a furan ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethoxyphenyl Intermediate: Starting with 4-ethoxybenzaldehyde, a series of reactions such as reduction and acylation can be employed to form the ethoxyphenyl intermediate.

    Introduction of the Furan Ring: The furan ring can be introduced through a reaction involving furfural or a similar furan derivative.

    Piperazine Coupling: The final step involves coupling the ethoxyphenyl and furan intermediates with piperazine under specific conditions, followed by hydrochloride salt formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the ethoxy group.

    Reduction: Reduction reactions could target the carbonyl group or the furan ring.

    Substitution: Substitution reactions might occur at the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride may have several research applications:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride
  • 2-(4-Ethoxyphenyl)-1-(4-(2-(thiophen-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride

Uniqueness

The uniqueness of 2-(4-Ethoxyphenyl)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)ethanone hydrochloride lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4.ClH/c1-2-25-17-7-5-16(6-8-17)14-20(24)22-11-9-21(10-12-22)15-18(23)19-4-3-13-26-19;/h3-8,13,18,23H,2,9-12,14-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWZKWQIWBOXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC(C3=CC=CO3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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